Epigalantamine

Description

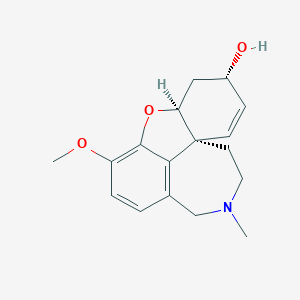

Structure

3D Structure

Properties

IUPAC Name |

(1S,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUTZQLVASHGKV-IFIJOSMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168189 | |

| Record name | Epigalantamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1668-85-5 | |

| Record name | (-)-Epigalanthamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epigalantamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epigalantamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1668-85-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPIGALANTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5ATS8V989 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Epigalantamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Epigalantamine. This compound is a stereoisomer of Galantamine, a well-known drug used for the treatment of mild to moderate Alzheimer's disease.[1][2] As an epimer and a potential impurity or metabolite of Galantamine, understanding the distinct structural and chemical characteristics of this compound is crucial for drug development, quality control, and pharmacological research.[3][4]

Chemical Identity and Structure

This compound is a tetracyclic alkaloid belonging to the 6H-benzofuro[3a,3,2-ef][5]benzazepine class. Its core structure consists of a fused ring system containing an aromatic ring, a dihydrofuran ring, a cyclohexene ring, and a hydroazepine ring.

The key structural feature that distinguishes this compound from its diastereomer, Galantamine, is the stereochemistry at the C-6 hydroxyl group. In this compound, this hydroxyl group is in an axial position, whereas in Galantamine it is in an equatorial position. This difference in stereochemistry can significantly impact its biological activity and physical properties.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (4aS,6S,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef]benzazepin-6-ol |

| CAS Number | 1668-85-5 |

| Molecular Formula | C₁₇H₂₁NO₃ |

| Molecular Weight | 287.35 g/mol |

| Canonical SMILES | CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O |

| Isomeric SMILES | CN1CC[C@@]23C=C--INVALID-LINK--O |

| InChI | InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1 |

| InChIKey | ASUTZQLVASHGKV-IFIJOSMWSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analytical method development.

| Property | Value | Reference |

| Appearance | White to Off-White Solid | |

| Melting Point | 188-190 °C | |

| Boiling Point (Predicted) | 439.3 ± 45.0 °C | |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | |

| pKa (Predicted) | 13.93 ± 0.20 | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Storage Conditions | -20°C Freezer |

Spectroscopic Data Overview

Structural elucidation and confirmation of this compound rely on various spectroscopic techniques. While raw spectral data is beyond the scope of this document, this section outlines the expected characteristics from key analytical methods.

Mass Spectrometry (MS):

-

Expected Molecular Ion: [M+H]⁺ at m/z 288.15.

-

Fragmentation Pattern: The fragmentation is typically dominated by cleavages within the azepine ring. The relative intensities of fragment ions can be used to distinguish between Galantamine and this compound. Common fragment ions for the Galantamine class include transitions like m/z 288.1 → 213.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR are critical for confirming the stereochemistry. The chemical shifts and coupling constants of the protons on the C-ring and adjacent atoms will differ significantly between this compound and Galantamine due to the different orientation of the C-6 hydroxyl group.

Infrared (IR) Spectroscopy:

-

Key Functional Group Absorptions: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch (hydroxyl group), C-H stretches (aromatic and aliphatic), C=C stretch (aromatic ring), and C-O stretches (ether and alcohol). The fingerprint region (below 1500 cm⁻¹) would be unique to the molecule and useful for comparison against a reference standard.

Synthesis and Natural Occurrence

This compound is often formed as a byproduct during the synthesis of Galantamine. The total synthesis of these molecules is complex due to the strained tetracyclic framework and the three stereocenters.

A common synthetic strategy involves the biomimetic intramolecular oxidative phenol coupling of a norbelladine precursor. The resulting ketone, narwedine, is then reduced. The stereoselectivity of this reduction step is critical; reduction with reagents like L-selectride can favor the formation of Galantamine, while other conditions might lead to a mixture of Galantamine and this compound.

Caption: Simplified overview of a common synthetic route.

This compound has also been identified as a natural alkaloid in various plants of the Amaryllidaceae family, such as Narcissus and Lycoris species.

Mechanism of Action and Biological Significance

This compound is known to be a selective acetylcholinesterase (AChE) inhibitor, with a reported EC50 of 45.7 μM. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, a mechanism shared with many drugs used to treat Alzheimer's disease.

Its biological activity is closely related to that of Galantamine, which has a unique dual mechanism of action:

-

Competitive, reversible inhibition of AChE.

-

Allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). This modulation enhances the response of these receptors to acetylcholine, further boosting cholinergic neurotransmission.

While this compound is confirmed as an AChE inhibitor, its activity as an allosteric modulator of nAChRs is less characterized. The difference in stereochemistry could potentially alter its binding affinity and efficacy at these receptors compared to Galantamine. Further research is needed to fully elucidate its pharmacological profile.

Below is a diagram illustrating the established signaling pathway for Galantamine, which serves as a model for understanding the potential actions of this compound.

Caption: Dual mechanism of action for the Galantamine class of compounds.

Experimental Protocols

Protocol: Quantification of this compound in Rat Plasma by LC-MS/MS

This protocol provides a representative method for the sensitive quantification of this compound in a biological matrix, adapted from methodologies used for Galantamine.

1. Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in rat plasma.

2. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS), e.g., Phenacetin or a stable isotope-labeled this compound

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma (K₂EDTA as anticoagulant)

3. Instrumentation:

-

HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: C18 column (e.g., Atlantis dC18, 50 x 2.1 mm, 5 µm).

4. Preparation of Standards and Samples:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution to create calibration standards (e.g., ranging from 0.1 ng/mL to 500 ng/mL). Prepare a working solution of the IS.

-

Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the IS working solution.

-

Add 150 µL of acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

-

5. LC-MS/MS Conditions:

-

Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Gradient: Isocratic or a shallow gradient depending on chromatographic needs.

-

Injection Volume: 5 µL.

-

Ionization Mode: ESI Positive.

-

MS/MS Transitions (MRM):

-

This compound: Q1: 288.2 m/z → Q3: 213.1 m/z (example transition)

-

IS (Phenacetin): Q1: 180.1 m/z → Q3: 110.1 m/z (example transition)

-

Note: Collision energy and other MS parameters must be optimized for the specific instrument.

-

6. Data Analysis:

-

Quantify this compound by calculating the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

References

The Alkaloid Epigalantamine: A Comprehensive Technical Guide to its Origin and Natural Sources

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the origin and natural sources of the alkaloid Epigalantamine. It is important to note that this compound is the diastereomer of Galantamine, a clinically significant acetylcholinesterase inhibitor used in the management of mild to moderate Alzheimer's disease. The vast majority of scientific literature and commercial extraction efforts focus on Galantamine due to its established pharmacological activity. This compound is primarily recognized as a byproduct of synthetic routes to Galantamine and a metabolite, though its presence in trace amounts in natural sources is plausible. This guide will therefore center on the natural occurrence of the Galantamine chemotype, with specific distinctions for this compound where information is available.

Introduction: Galantamine and its Epimer, this compound

Galantamine is a tertiary isoquinoline alkaloid belonging to the Amaryllidaceae alkaloid family.[1] Its primary mechanism of action involves the reversible, competitive inhibition of the acetylcholinesterase (AChE) enzyme, leading to increased levels of the neurotransmitter acetylcholine in the brain.[2] Additionally, it acts as an allosteric modulator of nicotinic receptors.[3] First isolated in the 1950s from the Caucasian snowdrop (Galanthus woronowii), plants remain the primary source for its commercial production, despite the existence of total synthetic methods.[2][4]

This compound is a stereoisomer of Galantamine. While it can be formed during the chemical synthesis of Galantamine, it is also a known metabolite of Galantamine in humans, though it does not possess clinically significant pharmacological activity. Analytical methods have been developed to separate various galanthamine-type alkaloids, including this compound, from plant extracts, suggesting its potential for natural occurrence, likely in much smaller quantities than Galantamine.

Natural Sources of Galantamine-type Alkaloids

The primary natural sources of Galantamine are plants belonging to the Amaryllidaceae family. Various genera within this family have been identified as producers of this important alkaloid.

Key Plant Genera:

-

Galanthus (Snowdrop): Species such as Galanthus woronowii and Galanthus nivalis were among the first identified sources of Galantamine.

-

Narcissus (Daffodil): Numerous cultivars of Narcissus, particularly Narcissus pseudonarcissus cv. Carlton, are significant commercial sources for Galantamine extraction.

-

Leucojum (Snowflake): Leucojum aestivum is another major plant source utilized for industrial Galantamine production.

-

Lycoris (Spider Lily): Species like Lycoris radiata are also known to contain Galantamine.

-

Ungernia: Ungernia victoris has been used for Galantamine extraction.

-

Other Genera: Galantamine has also been found in species of Amaryllis, Hippeastrum, Zephyranthes, Hymenocallis, and Haemanthus.

The concentration of Galantamine can vary significantly depending on the plant species, the specific part of the plant (bulbs, leaves, roots), geographical location, and developmental stage.

Quantitative Data on Galantamine Content in Natural Sources

The following table summarizes the reported concentrations of Galantamine in various plant sources. It is important to note that these values can fluctuate based on the factors mentioned above.

| Plant Species | Plant Part | Galantamine Concentration (% of Dry Weight, unless otherwise noted) | Reference |

| Ungernia victoris | Leaves | Proportion in alkaloid mixture: 56-57% (Total alkaloids: 0.27-0.71%) | |

| Ungernia victoris | Bulbs | Proportion in alkaloid mixture: 47-48% (Total alkaloids: 1.18-1.65%) | |

| Narcissus cultivars | Bulbs | > 0.1% in 33 cultivars | |

| Narcissus 'Favourite' | Bulbs | 0.15% | |

| Narcissus 'Ice Follies' | Bulbs | 0.07% (70 mg per 100g DW) | |

| Narcissus pseudonarcissus cv. Carlton | Basal Plate | 0.105-0.131% (1050-1310 µg/g Fresh Weight) | |

| Narcissus pseudonarcissus cv. Carlton | Bulb | 0.098-0.115% (980-1150 µg/g Fresh Weight) | |

| Leucojum aestivum | Plant in bloom | 0.13% | |

| Leucojum aestivum | Plant in fructification | 0.14% | |

| Galanthus nivalis | Bulbs | 0.005-0.036% (0.05 to 0.36 mg/g DW) | |

| Galanthus elwesii (İzmir, Turkey) | Not specified | 0.026% | |

| Galanthus elwesii (Karaburun, Turkey) | Not specified | 0.007% | |

| Narcissus tazetta | Bulbs | 0.003-0.033% (0.03 to 0.33 mg/g DW) |

Experimental Protocols for Extraction and Isolation

A variety of methods have been developed for the extraction and isolation of Galantamine from plant materials. These range from classical solvent-based techniques to more modern, environmentally friendly approaches.

Classical Acid-Base Extraction

This is a widely used laboratory-scale method for purifying alkaloids.

Protocol:

-

Acidic Extraction: The powdered plant material (e.g., bulbs) is macerated in an acidic aqueous solution (e.g., 2% sulfuric acid or 2% hydrochloric acid). This protonates the alkaloids, making them soluble in the aqueous phase.

-

Filtration: The mixture is filtered to remove solid plant debris.

-

Basification: The acidic extract is made alkaline by adding a base (e.g., ammonium hydroxide or calcium hydroxide) to a pH of 9-12. This deprotonates the alkaloids, rendering them soluble in organic solvents.

-

Organic Solvent Extraction: The basified aqueous solution is then extracted multiple times with a water-immiscible organic solvent such as chloroform, diethyl ether, or methyl isobutyl ketone.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude alkaloid mixture.

-

Purification: Further purification can be achieved through techniques like column chromatography or crystallization.

Soxhlet Extraction

This method is used for exhaustive extraction to determine the total extractable Galantamine content.

Protocol:

-

Dried and powdered plant material is placed in a thimble within a Soxhlet apparatus.

-

A suitable solvent, such as methanol, is heated in the bottom flask.

-

The solvent vapor travels up to a condenser, where it cools and drips into the thimble containing the plant material.

-

The solvent fills the thimble and extracts the alkaloids.

-

Once the thimble is full, the solvent and dissolved compounds are siphoned back into the bottom flask.

-

This process is repeated for several cycles to ensure complete extraction.

Modern "Green" Extraction Methods

Recent research has focused on developing more environmentally friendly extraction techniques.

Natural Deep Eutectic Solvents (NADES):

NADES are mixtures of natural compounds (like sugars, amino acids, and organic acids) that form a eutectic mixture with a melting point lower than the individual components. They are considered green solvents due to their low toxicity and biodegradability.

Protocol Outline:

-

A suitable NADES, such as a mixture of malic acid, sucrose, and water, is prepared.

-

The powdered plant material is mixed with the NADES.

-

The extraction is typically carried out with heating and stirring.

-

The solid material is then separated from the NADES extract containing the alkaloids.

-

Further purification steps are required to isolate Galantamine from the NADES.

Biosynthesis of Galantamine

The biosynthesis of Galantamine in Amaryllidaceae plants originates from the amino acids phenylalanine and tyrosine. A key intermediate in this pathway is 4'-O-methylnorbelladine. The formation of the characteristic tetracyclic structure of Galantamine proceeds through a key para-ortho oxidative coupling of this precursor.

Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway leading to Galantamine.

Caption: Proposed biosynthetic pathway of Galantamine.

Experimental Workflow for Biosynthetic Pathway Elucidation

The elucidation of biosynthetic pathways often involves a multi-step experimental approach.

Caption: Workflow for elucidating a plant biosynthetic pathway.

Conclusion

This compound, the diastereomer of the pharmacologically active Galantamine, is primarily encountered as a synthetic byproduct and a metabolite. While its natural occurrence is plausible, the focus of research and commercial efforts remains on Galantamine due to its therapeutic value in treating Alzheimer's disease. The Amaryllidaceae family of plants, particularly species of Narcissus, Leucojum, and Galanthus, are the principal natural sources of Galantamine. A comprehensive understanding of the distribution, biosynthesis, and efficient extraction of these alkaloids is crucial for ensuring a stable supply for pharmaceutical applications. Continued research into the biosynthetic pathways may open avenues for metabolic engineering to enhance the production of these valuable compounds in either their native plant sources or in microbial systems.

References

- 1. researchgate.net [researchgate.net]

- 2. DSpace [diposit.ub.edu]

- 3. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]

Epigalantamine: A Technical Guide to its Discovery and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigalantamine, the C-6 epimer of the Alzheimer's disease therapeutic galantamine, holds a unique position in the history of natural product synthesis and medicinal chemistry. While devoid of the clinically significant pharmacological activity of its diastereomer, its discovery was intrinsically linked to the first total synthesis of galantamine. This technical guide provides an in-depth exploration of the discovery of this compound, its historical context, comparative pharmacology with galantamine, and the experimental methodologies that defined its emergence. Detailed protocols for key experiments and visualizations of relevant signaling pathways are included to offer a comprehensive resource for researchers in neuroscience and drug development.

Discovery and Historical Context

The story of this compound is inseparable from the landmark achievement of the first total synthesis of (±)-galantamine by Sir Derek H. R. Barton and his colleagues in 1962. Prior to this, galantamine was an alkaloid isolated from the bulbs of plants like the Caucasian snowdrop (Galanthus woronowii)[1]. Barton's biomimetic approach aimed to replicate the proposed biosynthetic pathway of galantamine.

The pivotal step in this synthesis was the reduction of the intermediate ketone, (±)-narwedine, using lithium aluminum hydride (LiAlH₄). This reduction of the carbonyl group to a hydroxyl group resulted in the formation of a new stereocenter. The reaction was not stereospecific and yielded a mixture of two epimers: (±)-galantamine and (±)-epigalantamine[2][3]. The two compounds were then separated by column chromatography[3]. This seminal work marked the first identification and characterization of this compound.

Historically, the significance of this compound lies not in its own biological activity, but in its role as a stereochemical puzzle and a byproduct in the quest to synthesize its pharmacologically active counterpart. Its formation underscored the challenges of stereocontrol in complex natural product synthesis and prompted further research into more stereoselective synthetic routes. Furthermore, this compound is recognized as a metabolite of galantamine, formed through metabolic pathways that include epimerization[4].

Comparative Pharmacological Data

The primary therapeutic action of galantamine is the inhibition of the enzyme acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). In stark contrast, this compound is consistently reported to lack clinically significant pharmacological activity. While specific IC₅₀ values for this compound are not commonly reported in the literature due to its inactivity, the data clearly positions galantamine as the active compound.

| Compound | Target | Pharmacological Action | IC₅₀ (μM) | Notes |

| Galantamine | Acetylcholinesterase (AChE) | Competitive, reversible inhibition | 0.58 - 2.73 | Potent inhibitor used in Alzheimer's therapy. |

| Nicotinic Acetylcholine Receptors (nAChRs) | Allosteric Potentiating Ligand (APL) | - | Enhances receptor response to acetylcholine. | |

| This compound | Acetylcholinesterase (AChE) | No significant inhibition | > 100 (presumed) | Generally considered pharmacologically inactive. |

Key Experimental Protocols

Barton's Synthesis of (±)-Galantamine and (±)-Epigalantamine (1962)

This protocol describes the final key step in the first total synthesis of galantamine, which led to the discovery of this compound.

Objective: To reduce (±)-narwedine to a mixture of (±)-galantamine and (±)-epigalantamine.

Materials:

-

(±)-Narwedine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Apparatus for column chromatography (e.g., silica gel)

-

Appropriate solvent systems for chromatography

Procedure:

-

A solution of (±)-narwedine in anhydrous diethyl ether is prepared in a reaction vessel under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

A solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise to the cooled narwedine solution with continuous stirring.

-

The reaction mixture is stirred for a specified period to allow for the complete reduction of the ketone.

-

Upon completion, the reaction is quenched by the careful addition of water or an aqueous solution of sodium hydroxide to decompose the excess LiAlH₄.

-

The resulting mixture is filtered to remove the aluminum salts.

-

The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield a crude solid.

-

The crude product, a mixture of (±)-galantamine and (±)-epigalantamine, is purified by column chromatography.

-

The column is eluted with a suitable solvent system to separate the two epimers. Barton's original work yielded 61% (±)-galantamine and 39% (±)-epigalantamine.

RP-HPLC Method for the Separation of Galantamine and Related Substances Including this compound

This protocol is a representative method for the analytical separation of galantamine from its impurities.

Objective: To separate and quantify galantamine and its related substances, including this compound, using reverse-phase high-performance liquid chromatography.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: Phosphate buffer

-

Mobile Phase B: Acetonitrile

-

Galantamine hydrobromide reference standard

-

This compound reference standard

-

Samples for analysis

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase components. For example, a mobile phase consisting of a 1% triethylamine solution and methanol in a 75:35 v/v ratio can be used. Ensure the mobile phase is filtered and degassed.

-

Standard Solution Preparation: Accurately weigh and dissolve the galantamine and this compound reference standards in the mobile phase to prepare stock solutions of known concentrations. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing galantamine in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Column: Phenomenex Luna RP C18 (250 mm x 4.6 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm or 289 nm

-

Injection Volume: 20 µL

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Processing: Identify the peaks for galantamine and this compound based on their retention times compared to the standards. Quantify the amounts of each compound by comparing their peak areas to the calibration curve generated from the standard solutions. The USP Pharmacopoeia specifies a limit of 0.5% for this compound in galantamine hydrobromide substance.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a standard colorimetric assay to determine the inhibitory activity of compounds against acetylcholinesterase.

Objective: To quantify the acetylcholinesterase inhibitory activity of a test compound (e.g., galantamine).

Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

DTNB solution

-

Tris-HCl buffer (pH 8.0)

-

Test compound solutions at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the following to each well in triplicate:

-

Tris-HCl buffer

-

AChE enzyme solution

-

DTNB solution

-

Test compound solution (or buffer for the control)

-

-

Incubate the plate at a constant temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader.

-

Calculation:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Signaling Pathways and Mechanism of Action

While this compound is pharmacologically inert, understanding the signaling pathways of its active epimer, galantamine, is crucial for context. Galantamine exhibits a dual mechanism of action that enhances cholinergic neurotransmission, which is depleted in Alzheimer's disease.

1. Acetylcholinesterase (AChE) Inhibition: Galantamine competitively and reversibly binds to the active site of AChE. This prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby increasing the concentration and duration of action of ACh at cholinergic synapses.

Caption: Galantamine inhibits AChE, increasing acetylcholine levels in the synapse.

2. Allosteric Potentiation of Nicotinic Receptors: Galantamine binds to an allosteric site on nicotinic acetylcholine receptors (nAChRs), distinct from the acetylcholine binding site. This binding induces a conformational change in the receptor, making it more sensitive to acetylcholine. This positive allosteric modulation enhances the receptor's response to ACh, further amplifying the cholinergic signal.

Caption: Galantamine allosterically potentiates nAChRs, enhancing their response to ACh.

Conclusion

This compound, while lacking the therapeutic properties of galantamine, is a molecule of significant historical and chemical interest. Its discovery was a direct consequence of the pioneering total synthesis of galantamine, highlighting the stereochemical challenges inherent in organic chemistry. As a key impurity and metabolite, its detection and separation are critical aspects of the pharmaceutical manufacturing and quality control of galantamine. For drug development professionals and researchers, the story of this compound serves as a potent reminder of the profound impact of stereochemistry on pharmacological activity and the intricate journey from natural product isolation to synthetic therapeutic agent.

References

- 1. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Epigalantamine's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigalantamine is a natural alkaloid and a diastereomer of galantamine, a well-established drug used for the symptomatic treatment of Alzheimer's disease. Both compounds share the same molecular formula but differ in the spatial orientation of a hydroxyl group. This stereochemical difference, however, has a profound impact on their pharmacological activity, particularly their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This technical guide provides an in-depth exploration of the mechanism of action of this compound as an AChE inhibitor, drawing comparisons with its more potent epimer, galantamine. While research on this compound is less extensive than on galantamine, this guide synthesizes the available data to provide a comprehensive overview for researchers and drug development professionals.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for both galantamine and this compound is the inhibition of acetylcholinesterase. By blocking this enzyme, they increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes such as memory and learning.

Galantamine is classified as a competitive and reversible inhibitor of AChE.[1] This means it binds to the active site of the enzyme, competing with the natural substrate, acetylcholine. The inhibition is reversible, allowing for the enzyme to regain its function once the inhibitor dissociates.

This compound also acts as an AChE inhibitor, although with significantly lower potency.[2] The difference in inhibitory activity is attributed to the different stereochemistry of the hydroxyl group, which affects the binding affinity to the AChE active site.

A Dual Mode of Action for Galantamine

It is important to note that galantamine is considered to have a dual mechanism of action: besides inhibiting AChE, it also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1][3] This allosteric modulation enhances the sensitivity of these receptors to acetylcholine. However, this dual action is a subject of some debate in the scientific community, with some studies questioning its significance in humans.[1] There is currently no evidence to suggest that this compound shares this allosteric modulatory activity.

Quantitative Analysis of AChE Inhibition

The inhibitory potency of a compound against AChE is typically quantified by its half-maximal inhibitory concentration (IC50) or its half-maximal effective concentration (EC50), and its inhibition constant (Ki). A lower value indicates a more potent inhibitor.

| Compound | Enzyme Source | IC50/EC50 (µM) | Ki (µM) | Reference(s) |

| This compound | Not Specified | 45.7 (EC50) | Not Reported | |

| Galantamine | Human erythrocyte AChE | 0.35 | Not Reported | |

| Galantamine | Not Specified | 0.31 (µg/mL) | Not Reported |

As the data clearly indicates, this compound is a significantly weaker inhibitor of acetylcholinesterase compared to galantamine.

Molecular Interactions with Acetylcholinesterase

The binding of galantamine to the active site of AChE has been elucidated through X-ray crystallography and molecular docking studies. The active site of AChE is located at the bottom of a deep and narrow gorge and comprises a catalytic anionic site (CAS) and a peripheral anionic site (PAS).

Galantamine binds primarily to the catalytic anionic site. Key interactions include:

-

π-π stacking: The aromatic ring of galantamine interacts with the indole ring of Tryptophan 86 (Trp86) in the CAS.

-

Hydrogen bonding: The hydroxyl group of galantamine forms a hydrogen bond with a glutamate residue (Glu199).

-

Hydrophobic interactions: The rest of the molecule engages in various hydrophobic interactions with other amino acid residues within the active site.

The reduced inhibitory activity of this compound is likely due to the altered stereochemistry of its hydroxyl group. This change in orientation likely leads to a less optimal hydrogen bonding interaction with Glu199 or introduces steric hindrance, thereby reducing the overall binding affinity of the molecule for the active site.

Experimental Protocols for Acetylcholinesterase Inhibition Assays

The determination of AChE inhibitory activity is a crucial step in the evaluation of potential therapeutic agents. The most common method is the Ellman's assay, a colorimetric method that is well-suited for high-throughput screening.

Principle of the Ellman's Assay

The assay measures the activity of AChE by quantifying the rate of formation of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine. The released thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.

Materials and Reagents

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Buffer solution (e.g., phosphate buffer, pH 8.0)

-

Test compound (this compound)

-

Reference inhibitor (e.g., Galantamine, Donepezil)

-

96-well microplate

-

Microplate reader

Assay Procedure (96-well plate format)

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in the buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in the buffer.

-

Prepare serial dilutions of the test compound (this compound) and the reference inhibitor in the buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to triplicate wells:

-

Blank: Buffer only.

-

Control (100% activity): Buffer, AChE solution, and the solvent used for the test compound.

-

Test Compound: Buffer, AChE solution, and the test compound at various concentrations.

-

Reference Inhibitor: Buffer, AChE solution, and the reference inhibitor at various concentrations.

-

-

-

Pre-incubation:

-

Mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

-

Initiation of Reaction:

-

Add the DTNB solution to each well.

-

Add the ATCI solution to each well to start the enzymatic reaction.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at 412 nm using a microplate reader.

-

Take readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software with a sigmoidal dose-response curve fitting.

-

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

Diagram of the acetylcholinesterase inhibition pathway by this compound.

Experimental Workflow for AChE Inhibition Assay

Workflow for determining the AChE inhibitory activity of this compound.

Conclusion

This compound is a stereoisomer of galantamine that exhibits significantly weaker inhibitory activity against acetylcholinesterase. Its mechanism of action is presumed to be similar to that of galantamine, involving competitive and reversible binding to the active site of AChE. The reduced potency of this compound is attributed to its stereochemistry, which likely results in a less favorable interaction with key amino acid residues in the enzyme's active site. Further detailed kinetic and structural studies specifically on this compound are warranted to fully elucidate its inhibitory mechanism and to provide a more complete understanding of the structure-activity relationships within this class of compounds. This knowledge can be invaluable for the rational design of new and more potent acetylcholinesterase inhibitors for the treatment of neurodegenerative diseases.

References

Pharmacological Profile of Epigalantamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigalantamine is recognized primarily as a stereoisomer and a minor metabolite of galantamine, a well-established acetylcholinesterase (AChE) inhibitor and allosteric potentiator of nicotinic acetylcholine receptors (nAChRs) used in the management of Alzheimer's disease. This technical guide consolidates the available pharmacological information on this compound. Notably, the current body of scientific literature indicates that this compound does not possess clinically significant pharmacological activity. This document outlines the metabolic relationship between galantamine and this compound, its formation as a byproduct during chemical synthesis, and presents the standard experimental protocols used to evaluate the pharmacological activity of compounds in this class.

Introduction

Galantamine, a tertiary alkaloid, exhibits a dual mechanism of action involving the reversible, competitive inhibition of acetylcholinesterase (AChE) and the allosteric modulation of nicotinic acetylcholine receptors (nAChRs).[1][2][3][4][5] Its epimer, this compound, differs in the stereochemical configuration at the hydroxyl-bearing carbon. This subtle structural variance has a profound impact on its pharmacological profile. This compound is formed through the metabolism of galantamine and also arises as a byproduct in certain synthetic routes. Research consistently indicates that this compound lacks the significant pharmacological activities of its parent compound.

Mechanism of Action

Current evidence suggests that this compound does not have a significant mechanism of action at clinically relevant concentrations. Its pharmacological activity is considered negligible when compared to galantamine.

Acetylcholinesterase (AChE) Inhibition

Studies on the metabolites of galantamine have concluded that they do not contribute to the overall acetylcholinesterase inhibition observed after galantamine administration. While galantamine is a potent AChE inhibitor, this compound is considered inactive in this regard.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Galantamine acts as a positive allosteric modulator of nAChRs, enhancing cholinergic neurotransmission. There is no significant evidence to suggest that this compound shares this property.

Quantitative Pharmacological Data

A thorough review of the scientific literature reveals a lack of specific quantitative data (e.g., IC50, Ki, EC50) for the pharmacological activity of this compound. This absence of data is consistent with the general scientific consensus that it is not a pharmacologically active compound in the same manner as galantamine.

Table 1: Acetylcholinesterase Inhibition Data

| Compound | Target | Assay Type | IC50 | Ki | Source |

| This compound | Acetylcholinesterase | Not Reported | Not Reported | Not Reported | - |

| Galantamine | Acetylcholinesterase | Ellman's Assay | ~1-5 µM | Not Reported |

Table 2: Nicotinic Receptor Binding Affinity

| Compound | Receptor Subtype | Assay Type | Ki | IC50 | Source |

| This compound | Various nAChRs | Not Reported | Not Reported | Not Reported | - |

| Galantamine | α4β2, α7, etc. | Radioligand Binding | Not Reported | Not Reported |

Pharmacokinetics

Metabolism

Galantamine is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. One of the metabolic pathways is epimerization, which leads to the formation of this compound. However, only negligible quantities of this compound have been detected in blood and urine following the administration of galantamine.

Synthesis and Stereochemistry

The total synthesis of galantamine can be challenging, and several synthetic routes result in the formation of a mixture of galantamine and this compound. For instance, the reduction of the precursor narwedine can yield both epimers. The separation of these diastereomers is a critical step in the manufacturing of pure galantamine.

Experimental Protocols

While specific experimental data for this compound is scarce, the following are detailed methodologies for the key assays that would be employed to determine its pharmacological profile.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a widely used colorimetric method to measure AChE activity.

-

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

-

Materials:

-

Acetylcholinesterase (from electric eel or recombinant human)

-

Acetylthiocholine iodide (substrate)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (this compound) and positive control (Galantamine)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of the test compound and positive control at various concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to the appropriate wells.

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the acetylthiocholine substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5-10 minutes) using a microplate reader.

-

-

Data Analysis: The rate of reaction (change in absorbance per minute) is calculated for each concentration of the test compound. The percentage of inhibition is determined relative to the control (enzyme activity without inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Nicotinic Receptor Binding Assay (Radioligand Competition Assay)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to nAChRs.

-

Principle: A radiolabeled ligand with known high affinity for a specific nAChR subtype is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The amount of radioligand that binds to the receptor is measured. The assay is then repeated in the presence of various concentrations of a non-labeled test compound. If the test compound binds to the same site, it will compete with the radiolabeled ligand, reducing the amount of radioactivity detected.

-

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., α4β2, α7)

-

Radiolabeled ligand (e.g., [³H]epibatidine, [³H]cytisine)

-

Test compound (this compound) and unlabeled reference compounds

-

Incubation buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

-

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In test tubes or a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (at a concentration near its Kd), and either buffer, unlabeled reference compound (for non-specific binding), or the test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of specific binding is determined for each concentration of the test compound. The IC50 value is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound, a stereoisomer and minor metabolite of galantamine, is characterized by a lack of significant pharmacological activity, particularly in comparison to its parent compound. It does not exhibit noteworthy acetylcholinesterase inhibition or modulation of nicotinic acetylcholine receptors. Consequently, it has not been a focus of drug development efforts. This technical guide provides a comprehensive overview of the current understanding of this compound, emphasizing its relationship with galantamine and detailing the standard experimental protocols that would be used for its pharmacological characterization. For researchers in the field, the primary relevance of this compound lies in its context as a metabolic product and a potential impurity in the synthesis of galantamine.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Nicotinic cholinergic modulation: galantamine as a prototype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]

Epigalantamine: A Technical Guide to its Relationship with the Nootropic Agent Galantamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of epigalantamine, a stereoisomer and metabolite of the well-known Alzheimer's disease therapeutic, galantamine. While structurally similar, this compound exhibits significantly lower pharmacological activity, a critical consideration for drug development and manufacturing processes. This document outlines the chemical relationship, comparative bioactivity, metabolic pathways, and synthetic considerations related to these two compounds. Quantitative data is presented in tabular format for clear comparison, and key processes are visualized using logical diagrams. The information herein is intended to support research and development efforts in the field of neuropharmacology and medicinal chemistry.

Introduction: The Significance of Stereoisomerism

Galantamine is a tertiary alkaloid and a reversible, competitive inhibitor of the acetylcholinesterase (AChE) enzyme. It is approved for the symptomatic treatment of mild to moderate Alzheimer's disease. The therapeutic efficacy of galantamine is intrinsically linked to its specific three-dimensional structure. This compound is the C-6 epimer of galantamine, meaning it differs only in the spatial arrangement of the hydroxyl group on the cyclohexene ring. This seemingly minor structural variance has profound implications for its biological activity. Understanding the relationship between these two isomers is crucial for optimizing galantamine synthesis, ensuring drug purity, and comprehending its metabolic fate.

Chemical and Pharmacological Profile

Structural Relationship

Galantamine and this compound are diastereomers. The key structural difference lies in the orientation of the hydroxyl group at the C-6 position. In galantamine, this hydroxyl group is in an axial position, whereas in this compound, it is in an equatorial position. This stereochemical difference influences the molecule's ability to bind to the active site of acetylcholinesterase.

Comparative Pharmacological Activity

This compound is consistently reported to be a significantly less potent acetylcholinesterase inhibitor compared to galantamine. While specific IC50 values can vary between studies and assay conditions, the general consensus is that the inhibitory activity of this compound is negligible at concentrations where galantamine is highly effective.

Table 1: Comparative Acetylcholinesterase (AChE) Inhibition

| Compound | Target | IC50 (µM) | Relative Potency (Galantamine = 1) |

| Galantamine | Acetylcholinesterase (AChE) | ~1.0 | 1 |

| This compound | Acetylcholinesterase (AChE) | >100 | <0.01 |

Note: The IC50 values are approximate and intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

This dramatic decrease in potency underscores the critical importance of the stereochemistry at the C-6 position for effective binding to the AChE enzyme. It is believed that the specific orientation of the hydroxyl group in galantamine is crucial for forming a key hydrogen bond within the enzyme's active site, an interaction that is unfavored in the this compound conformation.

Metabolic Fate of Galantamine

This compound is a known human metabolite of galantamine. Following oral administration, galantamine is metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4. One of the metabolic pathways is epimerization, which results in the formation of this compound. However, along with other metabolites like norgalantamine and galantaminone, this compound does not possess clinically significant pharmacological activity.

Below is a simplified diagram illustrating the metabolic relationship.

The Biosynthesis of Epigalantamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigalantamine, a stereoisomer of the Alzheimer's disease drug galantamine, is an Amaryllidaceae alkaloid with significant therapeutic potential. Understanding its biosynthetic pathway is crucial for optimizing its production through synthetic biology and metabolic engineering approaches. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including detailed enzymatic steps, key intermediates, and available quantitative data. Experimental protocols for the characterization of the involved enzymes are also presented to facilitate further research in this field.

The Core Biosynthetic Pathway

The biosynthesis of this compound shares its initial steps with other Amaryllidaceae alkaloids, originating from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway converges to form the key intermediate, 4'-O-methylnorbelladine, which then undergoes a critical intramolecular oxidative coupling reaction to form the characteristic tetracyclic core of the galantamine-type alkaloids. The final step involves a stereoselective reduction that determines the formation of either galantamine or its epimer, this compound.

Formation of Precursors: 3,4-Dihydroxybenzaldehyde and Tyramine

The pathway begins with the conversion of L-phenylalanine to 3,4-dihydroxybenzaldehyde and L-tyrosine to tyramine.

-

From L-Phenylalanine to 3,4-Dihydroxybenzaldehyde: This part of the pathway involves a series of enzymatic reactions catalyzed by Phenylalanine Ammonia Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and p-Coumarate 3-Hydroxylase (C3H).

-

From L-Tyrosine to Tyramine: L-tyrosine is decarboxylated by Tyrosine Decarboxylase (TYDC) to yield tyramine.

Formation of Norbelladine

The two precursors, 3,4-dihydroxybenzaldehyde and tyramine, are condensed to form a Schiff base, norcraugsodine, which is then reduced to norbelladine. This crucial step is catalyzed by the synergistic action of two enzymes: Norbelladine Synthase (NBS) and Noroxomaritidine/Norcraugsodine Reductase (NNR)[1][2][3].

Methylation to 4'-O-Methylnorbelladine

Norbelladine is subsequently methylated at the 4'-hydroxyl group by Norbelladine 4'-O-methyltransferase (N4OMT) to produce the central intermediate, 4'-O-methylnorbelladine[4].

Oxidative Phenol Coupling

A key branching point in the biosynthesis of Amaryllidaceae alkaloids is the intramolecular oxidative C-C phenol coupling of 4'-O-methylnorbelladine. For the formation of the galantamine scaffold, a para-ortho' coupling is required. This reaction is catalyzed by a specific cytochrome P450 enzyme, CYP96T1 (also referred to as NtCYP96T6 in some species)[5]. This step leads to the formation of the intermediate N-demethylnarwedine.

N-Methylation

The tertiary amine in N-demethylnarwedine is then methylated to form narwedine.

Stereoselective Reduction to this compound

The final step is the stereoselective reduction of the ketone group of narwedine. The stereochemistry of the resulting hydroxyl group determines whether galantamine or this compound is formed. While chemical synthesis can yield a mixture of both epimers, the enzymatic reduction in plants is highly specific. This reaction is catalyzed by a narwedine reductase, likely belonging to the aldo-keto reductase (AKR) superfamily of enzymes. The reduction of narwedine to this compound involves the formation of a hydroxyl group in the axial position.

Quantitative Data

Quantitative data on the kinetics of the enzymes involved in this compound biosynthesis is crucial for metabolic engineering efforts. The available data is summarized below.

| Enzyme | Substrate | Km | Vmax | kcat | Source |

| Norbelladine 4'-O-Methyltransferase (NpN4OMT) | Norbelladine | 169 ± 19 µM | 10.86 ± 1.25 µM min-1 | 2.17 min-1 | |

| S-Adenosyl methionine | 2.5 ± 0.3 µM | - | 0.041 ± 0.001 s-1 | ||

| Phenylalanine Ammonia Lyase (from Trichosporon cutaneum) | L-Phenylalanine | 5.0 ± 1.1 mM | - | - |

Note: Kinetic data for many of the enzymes in the Amaryllidaceae pathway, particularly for C4H, TYDC, NNR, and CYP96T1, are not yet available in the literature.

Experimental Protocols

Detailed experimental protocols are essential for the characterization of the biosynthetic enzymes.

Phenylalanine Ammonia Lyase (PAL) Activity Assay

This assay measures the formation of trans-cinnamic acid from L-phenylalanine spectrophotometrically.

Materials:

-

100 mM Tris-HCl buffer, pH 8.8

-

40 mM L-phenylalanine solution

-

Plant extract containing PAL

-

4 M HCl (for stopping the reaction)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer and 40 mM L-phenylalanine.

-

Add an aliquot of the enzyme extract to the reaction mixture to a total volume of 1 mL.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 4 M HCl.

-

Measure the absorbance of the mixture at 290 nm to quantify the amount of trans-cinnamic acid formed.

-

A standard curve of trans-cinnamic acid should be used for quantification.

-

One unit of PAL activity is typically defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the specified conditions.

Tyrosine Decarboxylase (TYDC) Activity Assay

This assay determines TYDC activity by measuring the formation of tyramine from L-tyrosine. The tyramine produced can be quantified using a coupled enzymatic reaction that results in a colored product.

Materials:

-

McIlvain Buffer (phosphate-citrate), pH 6.0

-

10 mM L-tyrosine solution

-

0.2 mM Pyridoxal-5-phosphate (PLP)

-

Plant extract containing TYDC

-

Tyramine oxidase, peroxidase, 4-aminoantipyrine, and N-Ethyl-N-(2-hydroxy-3-sulfopropyl)m-toluidine (TOOS) for the coupled assay.

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing McIlvain buffer, L-tyrosine, and PLP.

-

Add the plant extract to initiate the reaction.

-

Incubate at 37°C.

-

The tyramine produced is then oxidized by tyramine oxidase, and the resulting hydrogen peroxide is used by peroxidase to form a quinoneimine dye from 4-aminoantipyrine and TOOS.

-

The formation of the dye is monitored by measuring the absorbance at 570 nm.

Norbelladine Synthase (NBS) and Noroxomaritidine/Norcraugsodine Reductase (NNR) Coupled Assay

This assay measures the formation of norbelladine from tyramine and 3,4-dihydroxybenzaldehyde.

Materials:

-

100 mM HEPES buffer, pH 6.0

-

10 µM tyramine

-

300 µM 3,4-dihydroxybenzaldehyde

-

1 mM NADPH

-

Purified NBS and NNR enzymes

-

LC-MS/MS for product detection and quantification

Procedure:

-

Combine the purified NBS and NNR enzymes in a reaction mixture containing HEPES buffer, tyramine, 3,4-dihydroxybenzaldehyde, and NADPH.

-

Incubate the reaction at 35°C for 2 hours.

-

The formation of norbelladine is monitored by LC-MS/MS.

Norbelladine 4'-O-Methyltransferase (N4OMT) Assay

This assay measures the methylation of norbelladine to 4'-O-methylnorbelladine.

Materials:

-

Buffer solution (e.g., Tris-HCl, pH 8.8)

-

Norbelladine substrate

-

S-Adenosyl methionine (AdoMet) as the methyl donor

-

Purified N4OMT enzyme

-

HPLC or LC-MS/MS for product analysis

Procedure:

-

Prepare a reaction mixture containing the buffer, norbelladine, and AdoMet.

-

Initiate the reaction by adding the purified N4OMT enzyme.

-

Incubate at the optimal temperature (e.g., 45°C).

-

The reaction is stopped, and the product, 4'-O-methylnorbelladine, is quantified by HPLC or LC-MS/MS.

Cytochrome P450 (CYP96T1) Assay

This assay measures the oxidative coupling of 4'-O-methylnorbelladine to N-demethylnarwedine.

Materials:

-

Potassium phosphate buffer, pH 7.5

-

4'-O-methylnorbelladine substrate

-

NADPH

-

Microsomal fraction containing the CYP96T1 enzyme and its reductase partner

-

LC-MS/MS for product analysis

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, 4'-O-methylnorbelladine, and the microsomal enzyme preparation.

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for a specified time.

-

The reaction is terminated, and the product, N-demethylnarwedine, is analyzed by LC-MS/MS.

Narwedine Reductase (Aldo-Keto Reductase) Assay

This assay measures the reduction of narwedine to this compound.

Materials:

-

Buffer solution (e.g., phosphate or Tris-HCl)

-

Narwedine substrate

-

NADPH or NADH as a cofactor

-

Purified aldo-keto reductase enzyme

-

HPLC or LC-MS/MS for product analysis

Procedure:

-

Prepare a reaction mixture containing the buffer, narwedine, and the cofactor (NADPH or NADH).

-

Initiate the reaction by adding the purified enzyme.

-

Incubate at an optimal temperature.

-

The reaction is stopped, and the formation of this compound and galantamine is monitored by HPLC or LC-MS/MS to determine the stereoselectivity of the enzyme.

Visualizations

Biosynthesis Pathway of this compound

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Enzyme Characterization

Caption: General workflow for the characterization of biosynthetic enzymes.

Conclusion

The elucidation of the this compound biosynthetic pathway has progressed significantly, with the identification of several key enzymes and intermediates. However, a complete understanding, particularly regarding the quantitative aspects of the enzymatic reactions and the specific nature of the final stereoselective reduction step, requires further investigation. The protocols and data presented in this guide provide a solid foundation for researchers to build upon, with the ultimate goal of developing efficient and sustainable methods for the production of this promising therapeutic agent. The continued application of multi-omics approaches, coupled with detailed biochemical characterization, will be instrumental in filling the remaining knowledge gaps and unlocking the full potential of this compound.

References

- 1. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. ils.unc.edu [ils.unc.edu]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Analysis of Epigalantamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of epigalantamine, an epimer and metabolite of the Alzheimer's disease drug, galantamine. The document details available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for its analysis, and explores its inferred biological activity and associated signaling pathways based on its relationship to galantamine.

Mass Spectrometry Analysis

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a key technique for the characterization of this compound. The protonated molecular ion [M+H]⁺ of this compound is observed at a mass-to-charge ratio (m/z) of 288.[1] The fragmentation pattern of this compound is dominated by cleavages within the azepine ring structure, a characteristic that allows for its differentiation from its diastereomer, galantamine, based on the relative intensities of the fragment ions.[1]

Table 1: Mass Spectrometry Data for this compound

| Ion | m/z Value | Description |

| [M+H]⁺ | 288 | Protonated molecular ion |

| Fragment Ions | N/A | Primarily from cleavages of the azepine ring |

Experimental Protocol: HPLC-MS/MS Analysis

A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed for the analysis of this compound in various matrices.

Sample Preparation:

-

Liquid-Liquid Extraction: Extract this compound and an appropriate internal standard (e.g., phenacetin) from the sample matrix (e.g., plasma) using an organic solvent like acetonitrile.

-

Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Atlantis dC18).

-

Mobile Phase: A gradient of 0.2% formic acid in water and 0.2% formic acid in acetonitrile.

-

Flow Rate: 0.60 mL/min.

-

Injection Volume: 10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

-

Monitored Transitions:

-

This compound: m/z 288.10 → 213.10

-

Internal Standard (Phenacetin): m/z 180.10 → 110.10

-

-

Collision Energy: Optimized for the specific instrument and compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Detailed and assigned ¹H and ¹³C NMR data for this compound are not extensively available in peer-reviewed literature. However, based on its structure as an epimer of galantamine, the chemical shifts and coupling constants are expected to be very similar, with notable differences in the resonances of the protons and carbons near the epimeric center.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | ~6.6 - 6.8 | d | ~8.0 |

| H-2 | ~6.6 - 6.8 | d | ~8.0 |

| H-4a | ~4.0 - 4.2 | m | |

| H-6 | ~4.5 - 4.7 | br s | |

| H-7 | ~6.0 - 6.2 | d | ~10.0 |

| H-8 | ~6.0 - 6.2 | dd | ~10.0, ~4.0 |

| H-9α/β | ~2.8 - 3.2 | m | |

| H-10α/β | ~1.9 - 2.3 | m | |

| H-12α/β | ~3.5 - 3.9 | m | |

| N-CH₃ | ~2.4 - 2.6 | s | |

| O-CH₃ | ~3.8 - 4.0 | s | |

| OH | Variable | br s |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~115 - 120 |

| C-2 | ~125 - 130 |

| C-3 | ~145 - 150 |

| C-3a | ~130 - 135 |

| C-4a | ~85 - 90 |

| C-6 | ~60 - 65 |

| C-7 | ~120 - 125 |

| C-8 | ~130 - 135 |

| C-8a | ~45 - 50 |

| C-9 | ~25 - 30 |

| C-10 | ~50 - 55 |

| C-12 | ~60 - 65 |

| C-12a | ~125 - 130 |

| C-12b | ~140 - 145 |

| N-CH₃ | ~40 - 45 |

| O-CH₃ | ~55 - 60 |

Experimental Protocol: NMR Analysis

Sample Preparation:

-

Dissolution: Dissolve 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Acquisition Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Acquisition Parameters: A larger number of scans will be required compared to ¹H NMR. A spectral width of approximately 200-220 ppm is typical.

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be used to establish correlations and aid in the definitive assignment of proton and carbon signals.

Biological Activity and Signaling Pathways

This compound is primarily known as a metabolite and epimer of galantamine, and its own pharmacological activity is not considered to be clinically significant.[2] However, given its structural similarity to galantamine, it is plausible that it interacts with the same biological targets, albeit likely with lower affinity and efficacy. The established mechanisms of action for galantamine involve a dual cholinergic effect.

Inferred Biological Activities of this compound:

-

Acetylcholinesterase (AChE) Inhibition: Galantamine is a reversible, competitive inhibitor of AChE.[3][4] By inhibiting this enzyme, it increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. It is likely that this compound possesses some, albeit weaker, AChE inhibitory activity.

-

Nicotinic Acetylcholine Receptor (nAChR) Modulation: Galantamine is also a positive allosteric modulator of nAChRs. This means it binds to a site on the receptor that is different from the acetylcholine binding site, leading to a potentiation of the receptor's response to acetylcholine. This modulation can enhance the release of other neurotransmitters. This compound may share this modulatory property to a lesser extent.

The neuroprotective effects of galantamine are thought to be mediated through signaling pathways activated by its interaction with nAChRs. While direct evidence for this compound is lacking, the pathways modulated by galantamine provide a likely framework for any potential activity of its epimer.

References

- 1. researchgate.net [researchgate.net]

- 2. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. New Galantamine Derivatives with Inhibitory Effect on Acetylcholinesterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Galantamine Derivatives with Inhibitory Effect on Acetylcholinesterase Activity | Semantic Scholar [semanticscholar.org]

Physicochemical Properties of Epigalantamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract